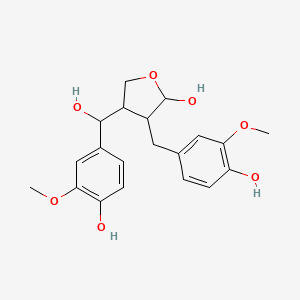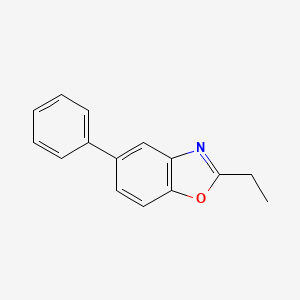
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is a chiral compound with a pyrrole ring substituted at the first position by a 1-methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and (S)-1-methoxypropan-2-ol.
Reaction Conditions: The key step involves the alkylation of the pyrrole ring. This can be achieved using a strong base like sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of (S)-1-methoxypropan-2-yl chloride under anhydrous conditions.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like sodium azide (NaN3) can replace the methoxy group to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), anhydrous conditions
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives.
Scientific Research Applications
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methoxypropan-2-yl)-1H-pyrrole: The non-chiral version of the compound.
1-(1-Methoxyethyl)-1H-pyrrole: A similar compound with a different alkyl substituent.
1-(1-Methoxypropyl)-1H-pyrrole: Another similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. This chirality can be crucial in applications such as drug development, where the enantiomeric form can significantly impact the efficacy and safety of a compound.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-[(2S)-1-methoxypropan-2-yl]pyrrole |
InChI |
InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
VSWHCGUKHPUWGJ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](COC)N1C=CC=C1 |
Canonical SMILES |
CC(COC)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



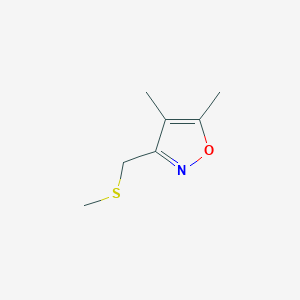
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
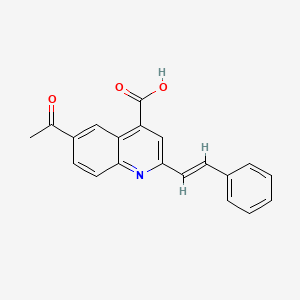
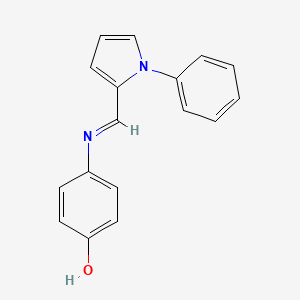
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

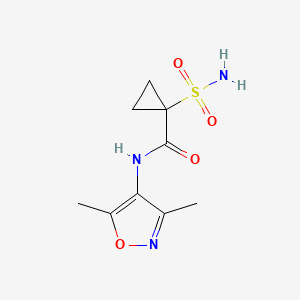
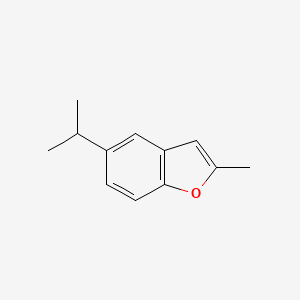

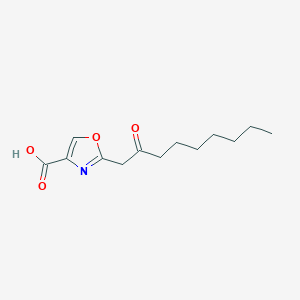
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
